trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester

Description

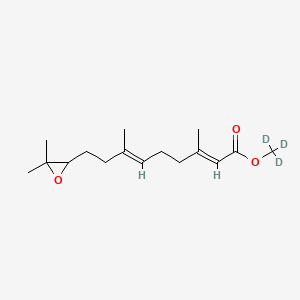

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester (CAS 951116-89-5; molecular formula: C₁₆H₂₃D₃O₃; molecular weight: 269.39) is a deuterium-labeled analog of Juvenile Hormone III (JH III), a key sesquiterpenoid regulating insect development and reproduction . The compound features a deuterated methyl ester group (CD₃), replacing the non-deuterated methyl group in JH III (CAS 24198-95-6), making it a stable isotope-labeled standard for metabolic tracing, quantitative analysis, and receptor-binding studies . Its structure retains the (E,E)-configuration of the farnesene backbone and the critical 10,11-epoxide group, essential for juvenile hormone activity .

Propriétés

Formule moléculaire |

C16H26O3 |

|---|---|

Poids moléculaire |

269.39 g/mol |

Nom IUPAC |

trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |

InChI |

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |

Clé InChI |

QVJMXSGZTCGLHZ-DGRYHQRESA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC(=O)/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C |

SMILES canonique |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of Deuterated Farnesenic Acid Methyl Ester

The deuterated precursor, (2E,6E)-farnesenic acid-d3 methyl ester, is synthesized via esterification of (2E,6E)-farnesenic acid with deuterated methanol (CD₃OD). This step ensures the incorporation of three deuterium atoms at the methyl group, as evidenced by the molecular formula C₁₆H₂₃D₃O₃. The reaction is typically catalyzed by sulfuric acid or a solid acid catalyst under anhydrous conditions to prevent hydrolysis.

Reaction Conditions:

Deuterium incorporation is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with the methyl ester group exhibiting a characteristic triplet in ¹H-NMR due to coupling with deuterium.

Epoxidation of the 10,11-Double Bond

Epoxidation is the most critical step, requiring precise control to achieve the trans-trans configuration. Two primary methods are employed:

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) is widely used for epoxidizing conjugated dienes. The reaction proceeds via an electrophilic attack on the double bond, forming the epoxy ring. For trans-trans selectivity, the reaction is conducted in a non-polar solvent (e.g., dichloromethane) at low temperatures (−20°C to 0°C).

Typical Protocol:

Hydrogen Peroxide–Formic Acid System

This method generates performic acid in situ, which epoxidizes the double bond. While cost-effective, it requires careful pH and temperature control to minimize side reactions (e.g., epoxy ring opening).

Reaction Parameters:

Stereochemical Control and By-Product Formation

The trans-trans configuration is favored under kinetic control (low temperatures), whereas thermodynamically controlled conditions promote cis-trans isomers. By-products such as cis-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester (CAS: 951116-90-8) are separated via high-performance liquid chromatography (HPLC).

Table 1: Comparison of Epoxidation Methods

| Method | Stereoselectivity (trans-trans) | Yield (%) | By-Products |

|---|---|---|---|

| mCPBA | >90% | 70–75 | <5% cis-trans |

| H₂O₂–HCOOH | 75–80% | 65–70 | 10–15% diols |

Purification and Characterization

Chromatographic Purification

Crude reaction mixtures are purified via reverse-phase HPLC using a C18 or C30 column with methanol as the mobile phase. The trans-trans isomer elutes later than cis-trans due to its higher polarity.

HPLC Conditions (Example):

Spectroscopic Characterization

- MS (ESI+): m/z 269.39 [M+H]⁺, confirming deuterium incorporation.

- ¹H-NMR (CDCl₃): δ 5.15–5.30 (m, 2H, epoxy protons), δ 3.65 (s, 3H, OCD₃).

- ¹³C-NMR: δ 172.5 (C=O), 60.1 (epoxy carbons).

Challenges and Optimization Strategies

Deuterium Loss During Synthesis

Deuterated methyl esters are susceptible to proton exchange in acidic or basic conditions. Mitigation strategies include:

Epoxide Ring Stability

The epoxy group is prone to hydrolysis, especially in aqueous environments. Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) or hexane is recommended.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for reducing the epoxide to a diol.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Diols formed from the reduction of the epoxide group.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is a labeled form of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester . It functions as a metabolite of (2E,6E)-Farnesenic Acid .

Chemical Identifiers:

- CAS Number: 951116-89-5

- Unlabelled CAS Number: 24198-95-6

- Molecular Formula: C16H23D3O3

- Molecular Weight: 269.39

Synonyms:

- (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester

- (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester

- (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate

- (±)-Juvenile Hormone III-d3

- Methyl-d3 RS-(±)-10,11-Epoxyfarnesate-d3

Applications in Scientific Research

trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester is used as a labeled standard in various scientific applications .

- Metabolite Studies: It serves as a labeled form in metabolite studies of (2E,6E)-Farnesenic Acid .

- Hormonal Regulation Research: Studies show that manipulating JH esterase (Jhe) levels can reprogram complex behavior between worker castes in insects . The blood-brain-barrier (BBB) regulates social behavior in ants by governing the level of Juvenile Hormone (JH3) entering the brain .

- Gene Expression Analysis: Research has identified genes linked to Ecdysone function, which showed Major bias and were restricted in expression to several neuronal clusters . Increased gene expression of ecdysone response pathways in Major may reflect increased CfJhe and reduced JH3 levels in the developing Major brain, resulting in a shift from JH3 towards ecdysone .

Mécanisme D'action

Molecular Targets and Pathways: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester binds to specific receptors on the surface of cells, initiating a series of reactions that lead to the production of proteins needed for development. The bound form is converted to an active form by methyl transferase activity or epoxidase activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Juvenile Hormone III (Non-Deuterated Form)

- Structure : C₁₆H₂₆O₃; molecular weight: 266.36.

- Activity: JH III is a natural insect hormone isolated from plants (e.g., Kyllinga pumila) and insects. It binds to G-protein coupled receptors, regulating metamorphosis and reproduction at nanogram levels .

- Applications : Used in functional studies of insect physiology.

- Key Difference: The deuterated analog (d3) serves as an internal standard in mass spectrometry, whereas non-deuterated JH III is bioactive .

Dihydrodichlorofarnesenic Acid Esters

cis-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester

- Structure : Stereoisomer of the trans-trans-d3 compound (CAS 951116-90-8).

- Activity : A synthetic by-product with uncharacterized bioactivity. Likely less active due to altered stereochemistry disrupting receptor binding .

- Applications : Primarily a reference material for analytical method validation .

Methyl 10,11-Epoxyfarnesoate

- Structure: Non-deuterated, structurally identical to JH III.

- Activity : Used as a biosynthetic precursor in insects. Exhibits similar activity to JH III but with variable potency across species .

- Applications : Comparative studies on JH biosynthesis and degradation pathways .

Structural and Functional Analysis

| Compound | Molecular Formula | Molecular Weight | Key Features | Bioactivity (Insect Model) |

|---|---|---|---|---|

| trans-trans-d3 Methyl Ester | C₁₆H₂₃D₃O₃ | 269.39 | Deuterated methyl ester; (E,E)-epoxide | Analytical standard; non-bioactive |

| JH III (Non-deuterated) | C₁₆H₂₆O₃ | 266.38 | Natural hormone; (E,E)-epoxide | 0.1–10 ng activity in hemipterans |

| Ethyl Dihydrodichloroester (VIII) | C₁₇H₂₈Cl₂O₃ | ~355.31 | Chlorinated backbone; ethyl ester | 0.1 ng activity in Pyrrhocoris |

| cis-trans-d3 Methyl Ester | C₁₆H₂₃D₃O₃ | 269.39 | cis-trans epoxide; deuterated | Undetermined; likely inactive |

Activité Biologique

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester (trans-trans-10,11-EFA-d3 ME) is a synthetic compound that serves as a deuterated derivative of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester. This compound plays a significant role in scientific research, particularly in studies related to insect juvenile hormones (JHs), which are crucial for regulating development, metamorphosis, and reproduction in insects.

Chemical Structure and Properties

- Molecular Formula : CHDO

- Molecular Weight : 269.39 g/mol

- CAS Number : 951116-89-5

- Purity : >95% (HPLC)

- Storage Temperature : -20°C

The presence of three deuterium atoms allows for enhanced analytical precision in studies involving juvenile hormones, facilitating qualitative and quantitative determinations of these hormones in biological systems .

The biological activity of trans-trans-10,11-EFA-d3 ME primarily involves its interaction with juvenile hormone signaling pathways. The compound binds to specific receptors on the surface of cells, triggering biochemical pathways essential for developmental processes. This interaction is critical for understanding the metabolism and distribution of juvenile hormones within insect systems .

Interaction with Juvenile Hormone Binding Protein (JHBP)

One of the key areas of research involving trans-trans-10,11-EFA-d3 ME focuses on its effects on JHBP. JHBP regulates the availability and activity of juvenile hormones in insects. Studies indicate that trans-trans-10,11-EFA-d3 ME can be used to measure the effectiveness of compounds designed to inhibit JHBP, providing insights into potential pest control strategies through disruption of hormonal signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity and implications of trans-trans-10,11-EFA-d3 ME:

- Inhibition Studies : Research has demonstrated that trans-trans-10,11-EFA-d3 ME effectively inhibits JHBP activity, thereby altering the hormonal balance in insects. This inhibition is crucial for developing targeted insecticides that disrupt JH signaling pathways .

- Metabolic Pathway Tracing : The isotopic labeling provided by deuterium allows researchers to trace metabolic pathways involving juvenile hormones. This capability has been instrumental in elucidating the roles of various enzymes and proteins involved in hormone synthesis and action .

- Comparative Analysis : A comparative study highlighted structural similarities between trans-trans-10,11-EFA-d3 ME and other compounds related to juvenile hormones. The following table summarizes these compounds:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| Juvenile Hormone III | Similar core structure with a 10,11-epoxy group | Natural hormone involved in insect development |

| (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | Similar methyl ester functionality | Different side chain configuration |

| trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester | Non-deuterated version of the compound | Lacks isotopic labeling for analytical precision |

Applications in Pest Control

The insights gained from studies involving trans-trans-10,11-EFA-d3 ME have significant implications for pest control strategies. By understanding how this compound interacts with juvenile hormone pathways, researchers can develop more effective insect growth regulators that specifically target these hormonal mechanisms without affecting non-target species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.